molecular formula C15H13NO2S B3021084 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid CAS No. 324779-96-6

2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid

Cat. No.: B3021084
CAS No.: 324779-96-6
M. Wt: 271.3 g/mol
InChI Key: QJXFXWNDLUHFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is a compound with potential therapeutic and industrial applications. It is known for its unique chemical structure, which includes a phenylprop-2-en-1-yl group attached to a nicotinic acid moiety via a thioether linkage. This compound has garnered interest in various fields of research due to its potential biological activities and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid typically involves the reaction of 3-phenylprop-2-en-1-thiol with nicotinic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a nicotinic acid derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thioether linkage and the phenylprop-2-en-1-yl group may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is unique due to its combination of a nicotinic acid moiety with a phenylprop-2-en-1-yl thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .

Properties

IUPAC Name

2-(3-phenylprop-2-enylsulfanyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-15(18)13-9-4-10-16-14(13)19-11-5-8-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXFXWNDLUHFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386904
Record name AC1MECQZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324779-96-6
Record name AC1MECQZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.